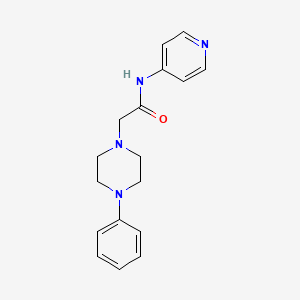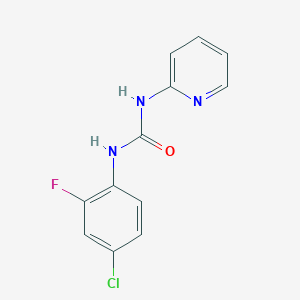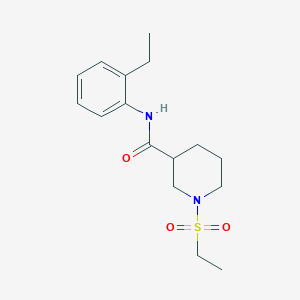![molecular formula C18H20N4O4S B4775393 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE](/img/structure/B4775393.png)
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE
Overview
Description
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoxadiazole moiety
Preparation Methods
The synthesis of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The intermediate products are then deprotected and further cyclized to form the final compound .
Chemical Reactions Analysis
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific electronic properties.
Biology: It is studied for its potential neuroprotective and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, it can interact with endoplasmic reticulum (ER) stress markers and apoptosis markers, providing neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include:
4-[(4-Methoxyphenyl)methyl]piperazin-1-yl derivatives: These compounds share the piperazine and methoxyphenyl groups but differ in their additional substituents.
Triazole-pyrimidine hybrids: These compounds have shown similar neuroprotective and anti-inflammatory properties.
4-({4-[(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}SULFONYL)-2,1,3-BENZOXADIAZOLE stands out due to its unique combination of a benzoxadiazole moiety with a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)27(23,24)17-4-2-3-16-18(17)20-26-19-16/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIKLSCHUJSEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-(4-ethoxybenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4775310.png)
![METHYL 3-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4775311.png)

![(5Z)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4775327.png)

![methyl {4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B4775331.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4775337.png)
![3-methyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4775363.png)
![2-[3-(dimethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4775372.png)


![1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4775406.png)
![4-({4-[(4-ETHENYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE](/img/structure/B4775410.png)
![N-(2-bromophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4775411.png)
